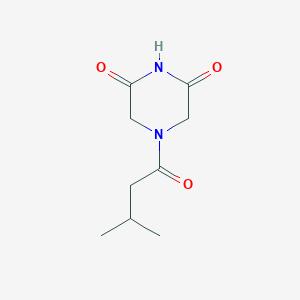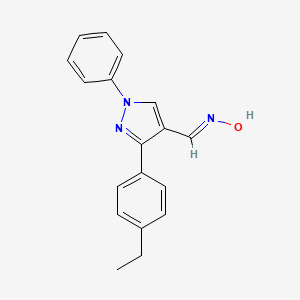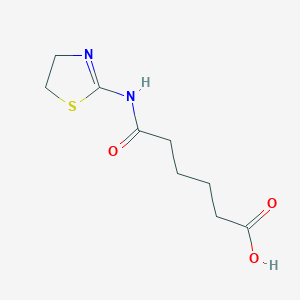![molecular formula C17H16FN3O4 B3876321 N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3876321.png)
N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide, commonly known as FBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FBA is a hydrazone derivative of 2-oxoacetamide and has been synthesized using various methods, which will be discussed in The biochemical and physiological effects of FBA have been studied in detail, and it has been found to exhibit promising activity against various diseases. This paper aims to provide an overview of FBA, its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of FBA is not fully understood, but it is believed to act through multiple pathways. FBA has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. FBA has been shown to interact with various proteins and enzymes, and its precise mechanism of action is still under investigation.
Biochemical and Physiological Effects:
FBA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FBA has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease and Parkinson's disease. FBA has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
FBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for scientific research applications. FBA has been shown to exhibit promising activity against various diseases, making it a potential therapeutic agent. However, there are also limitations to using FBA in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Further research is needed to fully understand the safety and efficacy of FBA as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on FBA. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The safety and efficacy of FBA in human trials need to be evaluated. The development of FBA derivatives with improved pharmacokinetic and pharmacodynamic properties is also an area of future research. FBA has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
FBA has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FBA has been studied extensively in vitro and in vivo, and its potential as a therapeutic agent is being explored.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-24-13-7-8-14(15(9-13)25-2)20-16(22)17(23)21-19-10-11-3-5-12(18)6-4-11/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVDOJWUTQHRIS-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876246.png)
![(2-{2-[2-(benzoylamino)-3-phenylacryloyl]carbonohydrazonoyl}-4-bromophenoxy)acetic acid](/img/structure/B3876257.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876264.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-(3-pyridinylmethyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B3876272.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-hydroxybenzohydrazide](/img/structure/B3876285.png)


![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]-4-methylbenzamide](/img/structure/B3876300.png)

![N-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3876316.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B3876329.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B3876337.png)